An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenylpropiolate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenylpropiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl phenylpropiolate, an important intermediate in organic synthesis. The document details its structural and physicochemical characteristics, reactivity, and common experimental protocols, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Physical and Chemical Properties
Methyl phenylpropiolate is a colorless to pale yellow liquid with a distinct aroma.[1] Structurally, it is the methyl ester of phenylpropiolic acid, featuring a benzene (B151609) ring conjugated with an ester functional group via a carbon-carbon triple bond. This unique structure imparts specific reactivity to the molecule.
A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [2] |
| Molecular Weight | 160.17 g/mol | [3] |
| CAS Number | 4891-38-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.086 g/mL at 25 °C | [3][5] |
| Boiling Point | 109-112 °C at 2 mmHg | [3][5] |
| Melting Point | ~ -12 °C | [1] |
| Refractive Index (n20/D) | 1.5590 | [3][5] |
| Solubility | Soluble in organic solvents, insoluble in water. | |
| InChI Key | JFGWPXKGINUNDH-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C#Cc1ccccc1 | [3] |
Synthesis and Purification
The primary method for the synthesis of methyl phenylpropiolate is the esterification of phenylpropiolic acid with methanol (B129727). This reaction is typically catalyzed by an acid, such as sulfuric acid.
Below is a generalized experimental workflow for its synthesis.
Experimental Protocol: Esterification of Phenylpropiolic Acid
A common laboratory-scale synthesis involves the following steps:
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Reaction Setup: Phenylpropiolic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.
-
Reaction: The mixture is heated to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a mild base (e.g., sodium bicarbonate solution).
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Extraction: The aqueous mixture is extracted multiple times with an organic solvent like diethyl ether or dichloromethane (B109758) to isolate the crude product.
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Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated.
-
Purification: The crude methyl phenylpropiolate is purified by vacuum distillation to yield the final product.[6]
Chemical Reactivity and Stability
The reactivity of methyl phenylpropiolate is dominated by its electron-deficient carbon-carbon triple bond, making it a versatile substrate in a variety of organic transformations.
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Cycloaddition Reactions: It readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings.[7][8][9] For instance, its reaction with 3-phenylsydnone (B89390) yields a mixture of regioisomeric pyrazoles.[1]
-
Hydrogenation: The triple bond can be selectively hydrogenated to a double bond to form cis-methyl cinnamate (B1238496) or fully reduced to a single bond to yield methyl 3-phenylpropionate, depending on the catalyst and reaction conditions.[10]
-
Formation of Organometallic Complexes: Methyl phenylpropiolate reacts with iron carbonyls, such as Fe₂(CO)₉, to form organoiron carbonyl complexes.
-
Other Additions: It can undergo addition reactions with various nucleophiles. For example, it reacts with dialkyl phosphites in the absence of a catalyst under microwave conditions.
The stability of methyl phenylpropiolate is a key consideration in its handling and storage. It is known to be sensitive to air and light. For long-term storage, it is recommended to keep it under an inert atmosphere.
The following diagram illustrates the principal reactive pathways of methyl phenylpropiolate.
Spectroscopic Characterization
The structure of methyl phenylpropiolate can be unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.3-7.6 ppm, and a characteristic singlet for the methyl ester protons around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 153 ppm), the acetylenic carbons (in the region of 80-85 ppm), the carbons of the phenyl ring, and the methyl carbon of the ester group.[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:
-
A sharp peak for the C≡C triple bond stretch, typically around 2200 cm⁻¹.
-
A strong absorption for the C=O stretch of the ester group, usually in the range of 1715-1730 cm⁻¹.
-
C-O stretching vibrations for the ester group.
-
Absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl ring.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of methyl phenylpropiolate will show a molecular ion peak (M⁺) at m/z 160.[12] Common fragmentation patterns can also be observed, which aid in structural elucidation.
Biological Activity
While methyl phenylpropiolate itself is primarily utilized as a synthetic intermediate, its derivatives and related phenylpropionate compounds have been investigated for various biological activities. For instance, certain phenylpropionate derivatives have been shown to interfere with insect feeding behavior.[13] However, there is currently limited information on specific signaling pathways directly modulated by methyl phenylpropiolate in mammalian systems. Its role in drug development is predominantly as a building block for the synthesis of more complex, biologically active molecules.
Safety and Handling
Methyl phenylpropiolate is classified as an irritant to the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. It is also important to note its sensitivity to air and light, and it should be stored accordingly under an inert atmosphere.[14]
References
- 1. "Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phe" by H. Totoe, Audrey E. McGowin Ph.D. et al. [corescholar.libraries.wright.edu]
- 2. scbt.com [scbt.com]
- 3. Methyl phenylpropiolate 97 4891-38-7 [sigmaaldrich.com]
- 4. Methyl phenylpropiolate, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 苯丙炔酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl phenylpropiolate 97 4891-38-7 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. METHYL PHENYLPROPIOLATE | 4891-38-7 [chemicalbook.com]
